Silver citrate hydrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

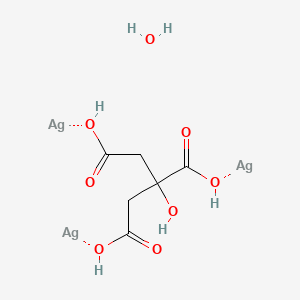

Structure

3D Structure of Parent

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXIBFSXZZKKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ag3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Silver Citrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of silver citrate (B86180) hydrate (B1144303), a compound of significant interest for its antimicrobial properties in various medical and pharmaceutical applications. This document details the precise atomic arrangement, summarizes key crystallographic data, outlines experimental protocols for its synthesis and crystallization, and visualizes the synthetic workflow and its established antimicrobial mechanism of action.

Physicochemical Properties

Silver citrate hydrate (Ag₃C₆H₅O₇·nH₂O) presents as a white, crystalline powder with limited solubility in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Ag₃O₈ | [2] |

| Molecular Weight | 533.74 g/mol | [2] |

| CAS Number | 206986-90-5 | [3] |

| Appearance | Off-white to light grey powder | [3] |

| Melting Point | 170 °C (decomposes) | [3] |

| Solubility in Water | ~0.3 g/L | [4] |

Crystal Structure Analysis

The definitive crystal structure of what is commercially known as this compound has been determined through single-crystal X-ray diffraction to be trisilver(I) citrate , with the chemical formula 3Ag⁺·C₆H₅O₇³⁻.[1][5] The powder diffraction pattern of this anhydrous trisilver citrate is identical to that of the commercially available "this compound".[1][5]

The crystal structure reveals a three-dimensional coordination polymer.[1] In this network, each citrate anion acts as a bridge, linking three separate silver ions through its carboxylate oxygen atoms.[1] This arrangement results in irregular [AgO₄] coordination polyhedra for the silver cations.[1][6] A notable feature of the crystal packing is an intramolecular O—H⋯O hydrogen bond between the hydroxyl group and one of the terminal carboxylate groups of the citrate molecule.[1][6]

Crystallographic Data

The crystallographic data for trisilver(I) citrate provides a quantitative description of its solid-state structure.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [7] |

| a | 6.6181 (7) Å | [1] |

| b | 11.8477 (11) Å | [1] |

| c | 22.386 (2) Å | [1] |

| V | 1755.3 (3) ų | [1] |

| Z | 8 | [1] |

| Temperature | 299 K | [1] |

Selected Bond Lengths

The distances between the silver cations and the oxygen atoms of the citrate anions define the coordination environment.

| Bond | Length (Å) | Reference |

| Ag1—O6i | 2.275 (3) | [7] |

| Ag1—O3 | 2.416 (3) | [7] |

| Ag1—O6ii | 2.539 (3) | [7] |

| Ag1—O7ii | 2.555 (3) | [7] |

| Ag2—O2iii | 2.300 (3) | [7] |

| Ag2—O3 | 2.477 (4) | [7] |

| Ag2—O7ii | 2.550 (3) | [7] |

| Ag2—Ag3 | 2.8801 (6) | [7] |

Experimental Protocols

The synthesis of this compound can be achieved through several precipitation reactions. Below are detailed methodologies for the most common synthetic routes, followed by the protocol for single crystal growth for diffraction studies.

Synthesis of Silver Citrate Precipitate

The following protocols describe the synthesis of a silver citrate precipitate, which can then be used for crystallization.

a) Sodium Citrate Route [4]

-

Prepare separate aqueous solutions of silver nitrate (B79036) (AgNO₃) and trisodium (B8492382) citrate (Na₃C₆H₅O₇) with stoichiometric amounts of each chemical dissolved in 100 mL of deionized water.

-

Mix the two solutions in a 400 mL beaker.

-

Stir the mixture magnetically for 30 minutes, during which a white precipitate of silver citrate will form.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deionized water.

-

Dry the resulting pure silver citrate.

b) Sodium Hydroxide (B78521) Route [4][8]

-

Prepare aqueous solutions of silver nitrate (AgNO₃) and citric acid (H₃C₆H₅O₇).

-

Prepare a separate aqueous solution of sodium hydroxide (NaOH).

-

Mix the silver nitrate and citric acid solutions.

-

Add the sodium hydroxide solution to the mixture to facilitate the precipitation of silver citrate.

-

Separate the precipitate by filtration, wash with deionized water, and dry.

c) Ammonium (B1175870) Hydroxide Route [4][8]

-

Prepare aqueous solutions of silver nitrate (AgNO₃) and citric acid (H₃C₆H₅O₇).

-

Prepare a separate aqueous solution of ammonium hydroxide (NH₄OH).

-

Add the ammonium hydroxide solution to the silver nitrate solution to form a silver diamine complex.

-

Add the citric acid solution to the silver diamine complex solution to precipitate silver citrate.

-

Filter, wash with deionized water, and dry the precipitate.

Single Crystal Growth for X-ray Diffraction[5]

-

Prepare a 0.5 mol/L aqueous solution of sodium dihydrogen citrate by dissolving the appropriate amounts of trisodium citrate and citric acid in deionized water.

-

Add 1 mL of this solution to 1 mL of a 0.5 mol/L silver nitrate solution, which will yield a white precipitate.

-

Wash the precipitate with deionized water.

-

Heat the precipitate to 323 K (50 °C) with 1 mL of deionized water to create a saturated solution.

-

Upon cooling to room temperature, filter the saturated solution and set it aside for evaporation.

-

Over a period of several days, small, colorless, rod-like crystals suitable for X-ray structure determination will form.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of silver citrate and the key mechanisms of its antimicrobial action.

References

- 1. Trisilver(I) citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H10Ag3O8 | CID 22836408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Antimicrobial Activity of Silver Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trisilver(I) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

silver citrate hydrate synthesis mechanism and kinetics

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Silver Citrate (B86180) Hydrate (B1144303)

Introduction

Silver citrate hydrate (Ag₃C₆H₅O₇·nH₂O) is a silver salt of citric acid notable for its antimicrobial properties, which stem from the controlled release of silver ions (Ag⁺)[1][2]. It presents as a white, crystalline powder with limited solubility in water, a characteristic that is advantageous for applications requiring sustained antimicrobial action, such as in wound dressings, medical device coatings, and preservative systems[1][3]. Unlike the synthesis of silver nanoparticles where citrate often acts as both a reducing and capping agent[4][5], the synthesis of bulk this compound is primarily a precipitation reaction. Understanding the mechanisms and kinetics governing its formation is critical for controlling purity, yield, and crystalline structure, which in turn affect its efficacy and application.

This guide provides a detailed examination of the synthesis routes, reaction mechanisms, and kinetic principles of this compound formation, intended for researchers, scientists, and professionals in drug development.

Synthesis Mechanisms

The formation of this compound is fundamentally a precipitation reaction governed by the solubility product of silver citrate (Ksp estimated between 10⁻¹¹ and 10⁻¹²)[6][7]. Direct reaction of silver nitrate (B79036) with citric acid does not lead to precipitation because the reaction produces nitric acid, which keeps the silver citrate dissolved[6][8].

3AgNO₃ + H₃C₆H₅O₇ ↔ Ag₃C₆H₅O₇↓ + 3HNO₃

The equilibrium of this reaction lies to the left. Therefore, successful synthesis requires conditions that favor the formation of the citrate ion (C₆H₅O₇³⁻) and the removal of protons, which is typically achieved by using a sodium citrate salt or by adding a base. Several effective synthesis routes have been established[3][6].

Sodium Citrate Route

This is a straightforward precipitation method involving the reaction of stoichiometric amounts of silver nitrate with sodium citrate in an aqueous solution[3][6]. The reaction proceeds as follows:

3AgNO₃ + Na₃C₆H₅O₇ → Ag₃C₆H₅O₇↓ + 3NaNO₃

This method is reliable for producing a high-purity silver citrate precipitate[6].

Sodium Hydroxide (B78521) (NaOH) Route

In this approach, citric acid and silver nitrate are mixed, and sodium hydroxide is added to drive the precipitation[3][6]. The NaOH serves two purposes: it deprotonates the citric acid to form citrate ions and neutralizes the nitric acid byproduct, shifting the equilibrium towards the formation of the silver citrate precipitate.

3AgNO₃ + H₃C₆H₅O₇ + 3NaOH → Ag₃C₆H₅O₇↓ + 3NaNO₃ + 3H₂O

Ammonium (B1175870) Hydroxide (NH₄OH) Route

Similar to the NaOH route, ammonium hydroxide can be used to create favorable conditions for precipitation from a silver nitrate and citric acid mixture[3][6]. It acts as a base to facilitate the formation of the silver citrate salt.

3AgNO₃ + H₃C₆H₅O₇ + 3NH₄OH → Ag₃C₆H₅O₇↓ + 3NH₄NO₃ + 3H₂O

The diagram below illustrates these primary synthesis pathways.

Kinetics of Formation

The kinetics of this compound precipitation are complex and governed by principles of crystallization, including nucleation and crystal growth. While extensive kinetic data exists for the synthesis of silver nanoparticles via citrate reduction[9][10], data for the bulk precipitation of this compound is less detailed in open literature. However, the fundamental stages can be described qualitatively.

Nucleation

Nucleation is the initial step where small, stable clusters (nuclei) of silver citrate form from a supersaturated solution. This process is influenced by factors such as reactant concentration, temperature, and the presence of impurities. The primary nucleation follows classical models where a critical nucleus size must be achieved to overcome the energy barrier for phase transition[3]. Recent studies have pointed to dynamic crystallization phenomena, including cycles of reversible growth and dissolution, highlighting the complexity of the nucleation phase[3].

Crystal Growth

Once stable nuclei are formed, they grow by the deposition of silver and citrate ions from the solution onto their surfaces. This growth phase continues until the system reaches equilibrium. The rate of crystal growth can be influenced by diffusion of reactants to the crystal surface and the integration of ions into the crystal lattice[11]. The morphology and size of the final crystals are determined by the relative rates of nucleation and growth. Slower, more controlled precipitation generally leads to larger, more well-defined crystals.

The logical relationship governing the precipitation is shown in the diagram below.

Role of Citrate as a Complexing Agent

Citrate ions can form soluble complexes with silver ions, particularly in the presence of excess citric acid[12]. Complexes with a general formula of [Ag₃(C₆H₅O₇)n+1]³n⁻ have been proposed[6][12]. The formation of these complexes increases the solubility of silver citrate and can slow down the precipitation reaction by reducing the concentration of free Ag⁺ ions available for nucleation and growth[12][13]. This complexation is critical, as industrial processes must balance citric acid concentration to maintain a stable solution while avoiding unwanted crystallization[3].

Quantitative Data Summary

Quantitative analysis provides insight into the yield, purity, and solubility characteristics of this compound.

Table 1: Synthesis Yield and Silver Content

This table summarizes the typical yield and silver content obtained from the different synthesis routes described.

| Synthesis Route | Reagents | Typical Yield (%) | Silver Content (%) | Reference |

| Sodium Citrate (a) | AgNO₃, Na₃C₆H₅O₇ | ~98 | ~63 | [6] |

| Sodium Hydroxide (b) | AgNO₃, H₃C₆H₅O₇, NaOH | ~97 | ~63 | [6] |

| Ammonium Hydroxide (c) | AgNO₃, H₃C₆H₅O₇, NH₄OH | ~96 | ~63 | [6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | Ag₃C₆H₅O₇·nH₂O | [1][3] |

| Molecular Weight | 512.7 g/mol (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Water Solubility | 1 part in 3500 parts water (~0.285 g/L) | [3][6] |

| Solubility Product (Ksp) | 10⁻¹¹ – 10⁻¹² | [6][7] |

Table 3: Solubility in Citric Acid Solutions

Silver citrate's solubility increases significantly in the presence of citric acid due to complex formation.

| Citric Acid Conc. (mol/L) | Max. Ag⁺ Conc. (g/L) | Reference |

| ~0.0 (in water) | ~0.3 | [6] |

| 0.5 | ~5.0 | [6] |

| ≥ 3.0 | 15.0 (stable solution limit) | [3] |

| ≥ 4.0 | 23.0 - 25.0 | [6] |

Experimental Protocols

The following section details generalized protocols for the synthesis and characterization of this compound based on established methods[6][8].

Synthesis Protocol (General)

The following workflow is applicable to all three primary synthesis routes, with variations in the reactants used.

Methodology:

-

Solution Preparation : Prepare separate aqueous solutions of the required chemicals (e.g., silver nitrate and sodium citrate) by dissolving stoichiometric amounts in deionized water. For a typical lab-scale synthesis, reactants are dissolved in 100 mL of water each[6].

-

Mixing : Combine the solutions in a beaker under constant magnetic stirring[6]. A white precipitate of silver citrate should form immediately or upon addition of the base (NaOH or NH₄OH).

-

Stirring : Allow the reaction mixture to stir for approximately 30 minutes to ensure complete precipitation[6].

-

Filtration : Separate the white precipitate from the solution using standard filtration techniques (e.g., vacuum filtration with a Büchner funnel).

-

Washing : Rinse the collected precipitate with deionized water to remove any soluble byproducts (e.g., sodium nitrate).

-

Drying : Dry the final product, typically in an oven at a moderate temperature (e.g., 50°C) while protecting it from light to prevent photoreduction of silver ions[7].

Characterization Protocols

Standard analytical methods are used to confirm the identity, purity, and morphology of the synthesized this compound.

-

Volumetric Titration : To determine the silver content, a known mass of the product is dissolved in nitric acid, and the resulting Ag⁺ solution is titrated against a standardized solution of potassium thiocyanate (B1210189) (KSCN) using a ferric ammonium sulfate (B86663) indicator (Volhard's method).

-

X-ray Diffraction (XRD) : XRD analysis is performed on the dried powder to confirm the crystalline structure of the silver citrate and to identify any crystalline impurities. Overlaid XRD patterns are used to compare products from different synthesis routes[6].

-

Differential Scanning Calorimetry (DSC) : DSC is used to study the thermal properties of the compound, such as decomposition temperature and the presence of hydrated water molecules[6].

-

Scanning Electron Microscopy (SEM) : SEM provides information on the morphology, particle size, and surface characteristics of the silver citrate crystals[6].

Conclusion

The synthesis of this compound is a well-defined precipitation process that can be reliably controlled through several chemical routes, most notably using sodium citrate, sodium hydroxide, or ammonium hydroxide. The mechanism is governed by the principles of nucleation and crystal growth from a supersaturated solution, with the kinetics being significantly influenced by the complexing action of citrate ions on silver ions. Quantitative data confirms the high yield and purity achievable with these methods. The detailed protocols and mechanistic understanding provided in this guide serve as a comprehensive resource for the controlled and reproducible synthesis of this compound for research and development in the pharmaceutical and materials science fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 206986-90-5 [smolecule.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Silver Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. digscholarship.unco.edu [digscholarship.unco.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Silver Citrate Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver citrate (B86180) hydrate (B1144303) (Ag₃C₆H₅O₇·xH₂O) is a compound of significant interest in the medical and pharmaceutical fields due to its broad-spectrum antimicrobial properties. Its efficacy is intrinsically linked to the release of bioactive silver ions (Ag⁺) in an aqueous environment, a process governed by its solubility. This technical guide provides a comprehensive overview of the solubility of silver citrate hydrate in various aqueous solutions, detailing the factors that influence its dissolution, experimental protocols for solubility determination, and the underlying chemical mechanisms.

Physicochemical Properties

This compound is a white, crystalline powder with a molecular weight of approximately 512.70 g/mol (anhydrous basis). It is known for its limited solubility in pure water but exhibits significantly enhanced solubility in the presence of complexing agents, most notably citric acid.

Solubility Data

The solubility of this compound is highly dependent on the composition of the aqueous medium, including pH, ionic strength, and the presence of complexing agents.

Solubility in Water

This compound has a very limited solubility in water. Under normal physicochemical conditions, 1 part of silver citrate is soluble in 3500 parts of water[1][2][3]. This corresponds to a silver ion concentration of approximately 285 ppm[1][2][3][4]. The maximum concentration of silver ions in a saturated aqueous solution of silver citrate is estimated to be about 0.3 g/L (2.8 x 10⁻³ mol/L)[1][3][5].

Solubility in Citric Acid Solutions

The solubility of this compound dramatically increases in aqueous solutions of citric acid. This is attributed to the formation of soluble silver citrate complexes[1][5][6]. The dissolution process involves the formation of complexes with the general formula [Ag₃(C₆H₅O₇)ₙ₊₁]³ⁿ⁻[1][4][5].

| Citric Acid Concentration (mol/L) | Maximum Silver Ion (Ag⁺) Concentration (g/L) |

| 0.5 | ~5[1] |

| 3.0 - 4.0 | 22 - 25[1][3][5][6] |

It is important to note that concentrated solutions of silver citrate in citric acid, particularly those with silver ion concentrations exceeding 13-15 g/L, may exhibit instability over time, leading to the crystallization and precipitation of this compound[1][4][5][6].

Solubility Product Constant (Ksp)

The dissolution of silver citrate in water can be represented by the following equilibrium:

Ag₃C₆H₅O₇(s) ⇌ 3Ag⁺(aq) + C₆H₅O₇³⁻(aq)

The solubility product constant (Ksp) for silver citrate has been estimated to be in the order of magnitude of 10⁻¹² to 10⁻¹¹[5]. A precise, experimentally determined value from the literature is not consistently reported, and it is noted that more sophisticated experiments are required for its accurate determination[1][5].

Factors Influencing Solubility

pH

The pH of the aqueous solution plays a critical role in the solubility of this compound, primarily due to the speciation of citrate ions. At pH values below the first dissociation constant of citric acid (pKa1 ≈ 3.13), the citrate species exist predominantly in their protonated forms, which have a reduced capacity to form soluble complexes with silver ions[4]. As the pH increases, deprotonation of the carboxylic acid groups on the citrate molecule enhances its ability to chelate silver ions, thereby increasing the solubility of silver citrate. In highly acidic solutions, such as those containing nitric acid, silver citrate is very soluble[2]. Conversely, in basic solutions, the formation of silver oxide may occur, affecting the overall solubility equilibrium.

Ionic Strength

The effect of ionic strength on the solubility of sparingly soluble salts is a well-established phenomenon. While specific quantitative data for this compound is limited in the readily available literature, it is generally expected that an increase in ionic strength, through the addition of an inert salt, would slightly increase its solubility. This is due to the "salt effect," where the increased concentration of ions in the solution shields the silver and citrate ions from each other, reducing their activity and shifting the dissolution equilibrium to the right.

Temperature

The solubility of most solids, including silver citrate, is temperature-dependent. While detailed quantitative data on the temperature-solubility profile of this compound is not extensively reported, it is noted that it is more soluble in boiling water[2]. This suggests that the dissolution process is likely endothermic (ΔH > 0).

Experimental Protocols

Synthesis of Silver Citrate

A common method for the synthesis of silver citrate precipitate involves the reaction of silver nitrate (B79036) with a citrate salt, such as sodium citrate, or by adjusting the pH of a silver nitrate and citric acid solution with a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide[1].

Example Protocol (Sodium Citrate Route):

-

Prepare stoichiometric amounts of silver nitrate (AgNO₃) and sodium citrate (Na₃C₆H₅O₇) in deionized water.

-

Mix the two solutions in a beaker under constant magnetic stirring for approximately 30 minutes.

-

A white precipitate of silver citrate will form.

-

Separate the precipitate from the solution by filtration.

-

Rinse the precipitate with deionized water to remove any unreacted reagents.

-

Dry the purified silver citrate precipitate.

Determination of Solubility

A general procedure for determining the solubility of this compound involves the following steps:

-

Equilibration: An excess amount of this compound is added to the aqueous solution of interest (e.g., deionized water, buffer of a specific pH, or citric acid solution of a known concentration). The mixture is then agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period, typically 24 hours, to ensure that equilibrium is reached[1]. It is crucial to maintain a constant temperature throughout the equilibration period.

-

Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore filter paper or membrane, or by centrifugation followed by careful decantation of the supernatant.

-

Quantification of Silver Ions: The concentration of silver ions in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method.

Analytical Methods for Silver Ion Quantification

Several analytical techniques can be employed to accurately measure the concentration of silver ions in solution.

The Volhard method is a classic and reliable technique for the determination of silver ions. It is a back-titration method performed in an acidic solution[7][8][9].

Step-by-Step Protocol:

-

Sample Preparation: A known volume of the saturated silver citrate solution is acidified with nitric acid.

-

Precipitation of Silver: A known excess of a standardized potassium thiocyanate (B1210189) (KSCN) solution is added to the sample. This reacts with the silver ions to form a white precipitate of silver thiocyanate (AgSCN). Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

-

Indicator: A few milliliters of a ferric ammonium sulfate (B86663) solution (ferric alum) is added as an indicator.

-

Back-Titration: The excess, unreacted thiocyanate is then titrated with a standardized silver nitrate (AgNO₃) solution.

-

Endpoint: The endpoint is reached when the first permanent faint reddish-brown color appears. This color is due to the formation of the ferric thiocyanate complex ([Fe(SCN)]²⁺). Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)

-

Calculation: By knowing the initial amount of thiocyanate added and the amount that reacted with the silver nitrate in the back-titration, the amount of thiocyanate that reacted with the silver ions in the original sample can be calculated. This, in turn, allows for the determination of the silver ion concentration in the saturated solution.

Atomic Absorption Spectrometry is a highly sensitive method for determining the concentration of specific metal ions in a solution. It is suitable for measuring the low concentrations of silver ions expected in solubility studies of silver citrate in water.

ICP-MS is an even more sensitive technique than AAS and is capable of detecting trace and ultra-trace concentrations of elements. It is particularly useful for accurately quantifying very low levels of dissolved silver.

Mechanisms and Visualizations

Dissolution and Complexation Pathway

The dissolution of silver citrate in an aqueous solution containing citric acid is not a simple dissociation. It involves a chemical reaction where the silver citrate solid reacts with citrate ions to form soluble complex ions.

Caption: Dissolution and complexation of silver citrate.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound follows a logical sequence of steps from preparation to analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter influencing its antimicrobial efficacy. While its solubility in pure water is low, it can be significantly enhanced by the presence of citric acid through the formation of soluble silver-citrate complexes. The pH of the solution is a key factor controlling this complexation and, therefore, the overall solubility. For accurate and reliable solubility determination, a well-defined experimental protocol involving a sufficient equilibration period and a sensitive analytical method for silver ion quantification is essential. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals working with this important antimicrobial compound. Further research to precisely quantify the effects of temperature and ionic strength in various buffer systems would provide a more complete understanding of its behavior in diverse aqueous environments.

References

- 1. Synthesis and Antimicrobial Activity of Silver Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILVER CITRATE - Ataman Kimya [atamanchemicals.com]

- 3. scispace.com [scispace.com]

- 4. Buy this compound | 206986-90-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of silver citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. canterbury.ac.nz [canterbury.ac.nz]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Silver Citrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver citrate (B86180) is a compound of significant interest in various scientific fields, including materials science and medicine, primarily due to its antimicrobial properties and its use as a precursor in the synthesis of silver nanoparticles. Understanding its thermal stability and decomposition pathway is crucial for its application in thermally sensitive environments and for the controlled synthesis of silver-based materials. This technical guide provides a comprehensive overview of the thermal decomposition of silver citrate hydrate (B1144303), detailing the decomposition pathway, intermediate and final products, and the experimental methodologies used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of silver citrate hydrate (Ag₃C₆H₅O₇·xH₂O) is a multi-step process involving dehydration followed by the decomposition of the anhydrous silver citrate. The process culminates in the formation of elemental silver as the solid residue.

Step 1: Dehydration

The initial stage of the thermal decomposition involves the loss of water of hydration. The number of water molecules in the hydrated form can vary, which influences the initial mass loss. Based on available data for similar metal citrates, this dehydration process is expected to occur at relatively low temperatures, typically below 150 °C.

Step 2: Decomposition of Anhydrous Silver Citrate

Following dehydration, the anhydrous silver citrate undergoes decomposition. This is an exothermic process that results in the formation of metallic silver.[1][2] The decomposition of the citrate ligand is a complex process involving the cleavage of C-C and C-O bonds, leading to the evolution of gaseous byproducts. The final solid product is elemental silver.[1][2]

Quantitative Analysis

The following table summarizes the expected temperature ranges and mass loss percentages for the decomposition steps.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Solid Intermediate/Product | Gaseous Products |

| Dehydration | < 150 | Up to 6.0 | Anhydrous Silver Citrate (Ag₃C₆H₅O₇) | Water (H₂O) |

| Decomposition | 170 - 250 | ~36.8 (of anhydrous) | Elemental Silver (Ag) | Carbon Dioxide (CO₂), Water (H₂O), and other organic fragments |

Note: The decomposition temperature has been reported with an onset around 170 °C and an exothermic peak between 200-210 °C.[2][4] The theoretical mass loss for the decomposition of the anhydrous citrate is calculated based on the molecular formula Ag₃C₆H₅O₇, leaving behind 3Ag.

Evolved Gas Analysis

The gaseous byproducts of the decomposition of the citrate ligand are expected to be primarily carbon dioxide and water.[1] Analysis of similar silver carboxylates, such as silver acetate, has shown the evolution of CO₂, H₂O, and other organic fragments like acetone (B3395972) and acetic acid during thermal decomposition.[5] Therefore, it is reasonable to infer that the decomposition of silver citrate would also produce a mixture of carbon oxides and water vapor.

Experimental Protocols

The characterization of the thermal decomposition pathway of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with dehydration and decomposition.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal nature (endothermic or exothermic) of the decomposition events.

-

Methodology:

-

A small, accurately weighed sample of this compound is placed in a sealed aluminum or platinum pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated in a DSC instrument at a constant rate under a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve reveals endothermic peaks (e.g., for dehydration) and exothermic peaks (e.g., for decomposition). A distinct exothermic peak between 200°C and 210°C in an argon atmosphere has been observed for silver citrate, attributed to its decomposition to elemental silver.[2] The energy of this process was estimated at about 220 J/g.[2]

-

Evolved Gas Analysis coupled with Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous byproducts evolved during decomposition.

-

Methodology:

-

The outlet gas from the TGA instrument is introduced into a mass spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the mass spectrometer.

-

Mass spectra are recorded as a function of temperature, allowing for the identification of the gaseous species based on their mass-to-charge ratio.

-

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound proceeds through a dehydration step followed by the decomposition of the anhydrous salt to yield elemental silver. This process is accompanied by the release of water vapor and gaseous byproducts from the citrate ligand, primarily carbon dioxide. A thorough understanding of this decomposition pathway, achieved through techniques such as TGA, DSC, and EGA-MS, is essential for the effective utilization of silver citrate in various applications, particularly in the controlled synthesis of silver-based nanomaterials and in products where thermal stability is a critical factor. Further research providing a complete experimental TGA-MS analysis would be invaluable for a more precise quantitative understanding of this process.

References

The Antimicrobial Profile of Silver Citrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver citrate (B86180) hydrate (B1144303) is a well-established antimicrobial agent with a broad spectrum of activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. This technical guide provides an in-depth overview of the antimicrobial properties of silver citrate hydrate, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this potent antimicrobial compound.

Introduction

Silver has a long history of use as an antimicrobial agent, with its efficacy documented for centuries. In its ionic form (Ag+), silver is highly reactive and exhibits potent biocidal activity. This compound serves as a stable and effective source of silver ions, making it a valuable compound in various applications, from medical device coatings to preservative systems. This guide delves into the scientific basis of its antimicrobial action and provides the necessary technical details for its scientific assessment.

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungi and viruses. Its efficacy is attributed to the release of silver ions, which are the active biocidal species.

Antibacterial Activity

Silver citrate is effective against a wide array of bacteria, including antibiotic-resistant strains. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Silver Citrate against Various Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 20 | [1] |

| Escherichia coli | ATCC 25922 | 6.7 | [1] |

| Pseudomonas aeruginosa | ATCC 9027 | 10 | [1] |

Antifungal Activity

The fungicidal properties of silver compounds are well-documented. While specific MIC data for a wide range of fungi for this compound is not extensively consolidated in publicly available literature, silver ions are known to be effective against yeasts and molds.

Virucidal Activity

Silver citrate has demonstrated efficacy against various viruses. The mechanism of action is believed to involve the binding of silver ions to viral surface proteins, inhibiting the virus's ability to attach to and penetrate host cells.

Table 2: Virucidal Efficacy of Silver Dihydrogen Citrate

| Virus | Assay Type | Log Reduction | Exposure Time | Reference |

| Human Norovirus (GI.6 and GII.4) | Suspension | 4.0 | 5 minutes | [2] |

| Human Norovirus (GI.6 and GII.4) | Carrier (Stainless Steel) | 2.0 - 3.0 | 30 minutes | [2] |

| Feline Calicivirus (surrogate for Norovirus) | Suspension | 4.65 | 30 minutes | [3] |

| Feline Calicivirus (surrogate for Norovirus) | Carrier (Glass) | >4.66 | 30 minutes | [4] |

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent resistance to antimicrobial agents. Silver citrate has been shown to inhibit biofilm formation and can also be effective in eradicating established biofilms. A mixture of silver citrate, soybean lecithin, and liquid silicon has demonstrated almost complete inhibition of bacterial adherence for certain strains of Pseudomonas aeruginosa and Escherichia coli[5].

Mechanism of Action

The antimicrobial activity of this compound is mediated by the release of silver ions (Ag+). These ions exert their effect through a multi-targeted approach, making the development of resistance more challenging for microorganisms. The primary mechanisms are illustrated below.

Caption: Mechanism of action of silver ions on a bacterial cell.

The multifaceted attack includes:

-

Cell Wall and Membrane Interaction: Silver ions bind to sulfur-containing proteins in the bacterial cell wall and membrane, disrupting their structure and function and increasing permeability[6].

-

Inhibition of Respiratory Enzymes: Ag+ ions inhibit respiratory chain enzymes, leading to the production of reactive oxygen species (ROS) and interfering with ATP synthesis[6][7].

-

Interaction with DNA and Ribosomes: Silver ions can bind to DNA, preventing its replication, and can also denature ribosomes, thereby inhibiting protein synthesis[6][7].

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antimicrobial efficacy. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 for bacteria and M38-A for fungi)[8][9].

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum: From a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate, suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria).

-

Inoculation: Add the prepared inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without silver citrate) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for many bacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Zone of Inhibition Assay (Agar Diffusion Test)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity[10][11].

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]

- 3. Biofilm Eradication Using Biogenic Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Evaluation of the anti-biofilm effect of a new anti-bacterial silver citrate/lecithin coating in an in-vitro experimental system using a modified Robbins device] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. microchemlab.com [microchemlab.com]

- 11. microbe-investigations.com [microbe-investigations.com]

silver citrate hydrate chemical formula and molecular weight

This technical guide provides a detailed analysis of the chemical properties of silver citrate (B86180) hydrate (B1144303), focusing on its chemical formula and molecular weight. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design and formulation.

Chemical Identity and Molecular Structure

Silver citrate is an organic silver salt of citric acid. It is available in both anhydrous and hydrated forms. The hydrated form, silver citrate hydrate, incorporates a variable number of water molecules into its crystal structure.

The chemical structure of the citrate anion provides multiple coordination sites for the silver cations, leading to the formation of a stable complex. The general chemical formula for this compound is Ag₃C₆H₅O₇·xH₂O.[1] The "x" denotes the variable stoichiometry of water molecules in the hydrated salt.

Quantitative Data Summary

The following table summarizes the key chemical data for both anhydrous silver citrate and its hydrated form for easy comparison.

| Property | Silver Citrate (Anhydrous) | This compound |

| Chemical Formula | C₆H₅Ag₃O₇[2][3] | Ag₃C₆H₅O₇·xH₂O[1] |

| Molecular Weight ( g/mol ) | 512.70[3][4] | Varies depending on hydration (x) |

| Synonyms | Trisilver citrate, Citric acid trisilver salt | Citric acid trisilver salt hydrate[1][3] |

| CAS Number | 126-45-4 (for anhydrous) | 206986-90-5[1][3] |

It is important to note that the molecular weight of this compound is often cited as 512.70 g/mol , which corresponds to the anhydrous form. The actual molecular weight of the hydrate will be higher and will depend on the specific degree of hydration.

Relationship Between Anhydrous and Hydrated Forms

The logical relationship between the anhydrous and hydrated forms of silver citrate is straightforward and can be visualized as a reversible process of hydration and dehydration.

Experimental Considerations

When utilizing silver citrate in experimental protocols, particularly in quantitative analyses or stoichiometric calculations, it is crucial to ascertain the degree of hydration of the material being used. The water content can be determined using techniques such as thermogravimetric analysis (TGA) or Karl Fischer titration. For applications requiring a precise concentration of silver ions, using the anhydrous form or accurately determining the water content of the hydrate is essential.

References

physical and chemical properties of silver citrate hydrate

An In-depth Technical Guide to Silver Citrate (B86180) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the , including its synthesis, mechanisms of action, and applications, with a focus on quantitative data and experimental protocols.

General Information

Silver citrate hydrate is an inorganic compound formed by the coordination of silver ions with citrate.[1] It is known for its antimicrobial properties, which are primarily driven by the release of silver ions (Ag⁺).[1][2] The compound exists as a hydrate, with a variable number of water molecules in its crystalline structure.[1]

| Identifier | Value | Reference |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate | [1][3] |

| Synonyms | Silver(I) citrate hydrate, Citric acid trisilver salt hydrate, Trisilver citrate | [2][4][5][6] |

| CAS Number | 206986-90-5 (hydrate), 126-45-4 (anhydrous) | [1][2][4][6][7][8] |

| Molecular Formula | Ag₃C₆H₅O₇·xH₂O | [2][4] |

| Molecular Weight | 533.74 g/mol (as C₆H₁₀Ag₃O₈) | [1][3] |

| 512.71 g/mol (anhydrous) | [7] |

Physical Properties

This compound is typically a white or off-white crystalline powder.[1][2][4] Its solubility is a key characteristic, particularly its limited solubility in water and enhanced solubility in acidic solutions.

| Property | Value | Reference |

| Appearance | White crystalline powder; Off-white to light grey powder | [1][2][4][7] |

| Melting Point | 170 °C (decomposes) | [2][5][7] |

| Solubility in Water | 1 part in 3500 parts water (~0.286 g/L) | [1][7][9] |

| ~0.3 g/L | [1][9] | |

| Corresponds to 285 ppm of Ag⁺ ions | [1][7][9] | |

| Solubility in other solvents | More soluble in boiling water | [7][8] |

| Very soluble in dilute nitric acid and ammonia | [7][8] | |

| Soluble in citric acid solutions | [7][9] |

Chemical Properties

The chemical behavior of this compound is largely defined by its stability, decomposition profile, and its interactions in solution, particularly with citric acid.

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions. It is light-sensitive. | [4][7] |

| Incompatibilities | Strong oxidizing agents. | [7] |

| Thermal Decomposition | Decomposes at 170 °C. Exhibits a distinct exothermic decomposition to elemental silver between 200°C and 210°C in an inert atmosphere, releasing approximately 220 J/g of energy. | [2][7][9][10] |

| Hazardous Decomposition | Under fire conditions, forms carbon oxides and silver/silver oxides. | [7] |

| Dissolution in Citric Acid | Dissolves in citric acid solutions due to the formation of soluble complexes with the general formula [Ag₃(C₆H₅O₇)ₙ₊₁]³ⁿ⁻. The maximum achievable concentration of Ag(I) is 23-25 g/L in citric acid concentrations of at least 4 mol/L. | [1][9][10] |

| Crystallization | In solutions containing more than 13-15 g/L of Ag(I), crystallization of [Ag₃C₆H₅O₇]ₓ·nH₂O can occur over time. | [1][9] |

Experimental Protocols: Synthesis

Silver citrate can be synthesized via several precipitation methods. The general procedure involves mixing aqueous solutions of a silver salt (commonly silver nitrate) with a citrate source or a pH-adjusting agent.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

Prepare separate aqueous solutions of the reactants (e.g., silver nitrate (B79036) and sodium citrate) in stoichiometric amounts.

-

Mix the solutions in a beaker under magnetic stirring.

-

Continue stirring for approximately 30 minutes to ensure complete precipitation.

-

Separate the resulting white precipitate of silver citrate from the solution by filtration.

-

Rinse the precipitate with deionized water to remove any soluble byproducts.

-

Dry the final product.[9]

Synthesis Routes

Three primary routes are commonly cited:

-

Sodium Citrate Route: This is a direct precipitation reaction between silver nitrate and sodium citrate.[1][9]

-

Reaction: 3 AgNO₃ + Na₃C₆H₅O₇ → Ag₃C₆H₅O₇↓ + 3 NaNO₃[9]

-

-

Sodium Hydroxide (B78521) Route: In this method, the pH of a solution containing silver nitrate and citric acid is adjusted with sodium hydroxide to facilitate the precipitation of silver citrate.[1][9]

-

Ammonium Hydroxide Route: Ammonium hydroxide is used to create favorable precipitation conditions from a mixture of silver nitrate and citric acid.[1][9]

Antimicrobial Mechanism of Action

The potent antimicrobial activity of this compound is a multi-faceted process, primarily mediated by the release of silver ions (Ag⁺) which target multiple sites in microbial cells.

-

Cell Membrane Adhesion: Silver ions are released from the citrate complex and, due to their positive charge, are electrostatically attracted to the negatively charged microbial cell surface.[11]

-

Thiol Group Interaction: Ag⁺ ions exhibit a high affinity for sulfur-containing thiol groups (-SH) present in the proteins and enzymes of the microbial cell membrane.[12][13]

-

Membrane Disruption: The binding of Ag⁺ to these key proteins disrupts their structure and function, leading to increased membrane permeability and the eventual rupture of the cell wall.[11][12]

-

Intracellular Damage: Silver ions that penetrate the cell can further wreak havoc by:

-

Generating Reactive Oxygen Species (ROS): This induces oxidative stress, damaging intracellular components.[14]

-

Binding to DNA: Ag⁺ can interact with the DNA, causing it to condense and preventing replication.[15]

-

Inhibiting Enzymes: The ions can deactivate essential intracellular enzymes, halting metabolic processes.[13]

-

Disrupting Signal Transduction: Silver can interfere with protein phosphorylation, disrupting cellular signaling pathways and potentially triggering apoptosis.[11][14]

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in various fields.

-

Antimicrobial Formulations: It serves as an active ingredient in wound dressings, antiseptic creams, and coatings for medical devices to prevent infections.[2][6]

-

Preservative Systems: In cosmetics and personal care products like deodorants and skincare, it acts as a preservative to inhibit microbial growth.[2][6][7]

-

Drug Delivery: Its low water solubility can be advantageous for creating controlled-release systems, allowing for a sustained antimicrobial effect.[1]

-

Dental Materials: The compound is incorporated into dental materials for its biocompatibility and ability to combat oral pathogens.[2]

-

Research Reagent: It is used in laboratories for the synthesis of other silver-containing compounds and silver nanoparticles.[2][4]

Safety and Handling

Proper handling of this compound is essential to minimize risks.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[5] In case of dust, use a respirator.[5]

-

Handling: Avoid creating dust.[7][16] Use in a well-ventilated area.[16]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][16] Keep containers tightly closed and protected from light.[4][16][17]

-

First Aid:

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[16]

References

- 1. Buy this compound | 206986-90-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H10Ag3O8 | CID 22836408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. macsenlab.com [macsenlab.com]

- 7. SILVER CITRATE - Ataman Kimya [atamanchemicals.com]

- 8. SILVER CITRATE | 126-45-4 [chemicalbook.com]

- 9. Synthesis and Antimicrobial Activity of Silver Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Evaluation of Cytotoxicity and Antibacterial Activity of a New Class of Silver Citrate-Based Compounds as Endodontic Irrigants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 15. lms.idipharma.com [lms.idipharma.com]

- 16. echemi.com [echemi.com]

- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Unraveling the Intricate Architecture of Silver Citrate Hydrate: A Technical Guide to its Coordination Polymer Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the synthesis, structure, and bonding of silver citrate (B86180) hydrate (B1144303), a coordination polymer with significant interest in the fields of medicine and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and experimental protocols to elucidate the complex three-dimensional network of this compound.

Core Structural Characteristics

Silver citrate hydrate, with the chemical formula Ag₃C₆H₅O₇·nH₂O, manifests as a three-dimensional coordination polymer. The fundamental structure, determined through single-crystal X-ray diffraction, reveals a complex network where citrate anions bridge silver(I) cations.[1][2] The powder pattern of synthesized trisilver(I) citrate has been confirmed to be identical to that of commercially available "this compound".[1][2]

The citrate ligand, being multidentate, utilizes its carboxylate and hydroxyl groups to coordinate to multiple silver centers. This extensive bonding leads to the formation of a robust 3D framework. The coordination polyhedra around the silver(I) ions are characterized as irregular, with each silver atom typically coordinated by four oxygen atoms from neighboring citrate moieties.[1][2]

Crystallographic Data

The crystal structure of trisilver(I) citrate provides precise parameters that define the polymeric network. These quantitative details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | 3Ag⁺·C₆H₅O₇³⁻ |

| Molecular Weight | 512.71 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 6.6181 (7) Å, b = 11.8477 (11) Å, c = 22.386 (2) Å |

| Unit Cell Volume | 1755.3 (3) ų |

| Z (Formula units/cell) | 8 |

| Temperature | 299 K |

| Source: Fischer, A. (2011). Trisilver(I) citrate. Acta Crystallographica Section E: Structure Reports Online, 67(3), m353.[1][2] |

Key Bonding Information

The stability and structure of the this compound coordination polymer are dictated by the coordination bonds between silver and oxygen atoms, as well as intramolecular hydrogen bonding within the citrate molecule.

| Bond | Distance (Å) |

| Ag–O | 2.275 (3) - 2.566 (3) |

| Ag2–Ag3 | 2.8801 (6) |

| O–H···O (intramolecular) | Present |

| Source: Fischer, A. (2011). Trisilver(I) citrate. Acta Crystallographica Section E: Structure Reports Online, 67(3), m353.[1][2] |

Visualizing the Coordination Environment and Polymeric Structure

The following diagrams, generated using the DOT language, illustrate the fundamental coordination of the citrate ligand and the resulting polymeric network.

Experimental Protocols

The synthesis and structural characterization of this compound involve well-established chemical and analytical techniques.

Synthesis of Trisilver(I) Citrate

-

Reactants : An aqueous solution (0.5 mol/L) of sodium dihydrogen citrate is prepared by dissolving stoichiometric amounts of trisodium (B8492382) citrate and citric acid in demineralized water. A 0.5 mol/L solution of silver nitrate (B79036) is also prepared.

-

Precipitation : 1 mL of the sodium dihydrogen citrate solution is added to 1 mL of the silver nitrate solution, resulting in the formation of a white precipitate of silver citrate.

-

Washing : The precipitate is washed with demineralized water to remove any soluble impurities.

-

Crystallization : The washed precipitate is heated to 323 K in 1 mL of demineralized water. The saturated solution is then filtered and allowed to cool to room temperature for evaporation.

-

Crystal Formation : Over a period of several days, small, colorless, rod-like crystals suitable for X-ray diffraction are formed.

Protocol adapted from Fischer, A. (2011).[1][2]

Synthesis via Alternative Routes

Silver citrate can also be synthesized through reactions involving silver nitrate and sodium citrate, sodium hydroxide (B78521), or ammonium (B1175870) hydroxide.

-

(a) Sodium Citrate Route : A stoichiometric amount of silver nitrate solution is mixed with a sodium citrate solution, leading to the precipitation of silver citrate.

-

(b) Sodium Hydroxide Route : Silver nitrate is reacted with sodium hydroxide to form silver oxide, which is then reacted with citric acid to produce silver citrate.

-

(c) Ammonium Hydroxide Route : Silver nitrate is treated with ammonium hydroxide to form a silver-ammonia complex, which then reacts with citric acid to yield silver citrate.

In each method, the resulting white precipitate is filtered, rinsed with water, and dried.

Protocol adapted from Djokic, S. (2012).[3]

X-ray Structure Determination

-

Data Collection : A suitable single crystal of trisilver(I) citrate is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 299 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement : The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². The positions of hydrogen atoms can be determined from Fourier maps and refined with appropriate restraints.

Methodology based on the study by Fischer, A. (2011).[1][2]

Conclusion

The structure of this compound is a complex and fascinating example of a 3D coordination polymer. The detailed crystallographic data and synthesis protocols presented in this guide provide a solid foundation for further research into the properties and applications of this important compound. The multidentate nature of the citrate ligand and the flexible coordination geometry of the silver(I) ion give rise to a stable and intricate network, which is key to understanding its chemical and biological behavior. This information is critical for the rational design of new silver-based materials for pharmaceutical and other advanced applications.

References

The Dual Facets of Silver Citrate: A Technical Guide to its Antioxidant and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of nanotechnology and medicine has paved the way for innovative therapeutic strategies. Among the myriad of nanomaterials, silver nanoparticles have garnered significant attention for their broad-spectrum biological activities. This technical guide focuses on silver citrate (B86180), particularly in its nanoparticle form (AgNPs-CIT), exploring its dual potential as both an antioxidant and an anticancer agent. Silver citrate, a salt derived from citric acid, is often used as a reducing and capping agent in the synthesis of silver nanoparticles, rendering them stable and biocompatible. Emerging research, which will be detailed herein, suggests that these particles possess intrinsic therapeutic properties, primarily mediated through the induction of oxidative stress and modulation of key cellular signaling pathways. This document aims to provide a comprehensive overview of the current understanding of silver citrate's bioactivity, with a focus on experimental data, methodological protocols, and the underlying molecular mechanisms.

Antioxidant Properties of Silver Citrate Nanoparticles

The antioxidant capacity of silver citrate nanoparticles is a subject of growing interest. While the silver core itself is often associated with pro-oxidant effects in cancer cells, the citrate coating and the nanoparticle's surface chemistry can contribute to free radical scavenging activities. This dual role makes its biological effects highly context-dependent.

The antioxidant activity is generally attributed to the ability of the nanoparticles to donate electrons or hydrogen atoms to neutralize free radicals.[1] Studies have demonstrated that citrate-stabilized silver nanoparticles exhibit moderate antioxidant effects. For instance, one study found that AgNPs-CIT achieved over 40% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, suggesting a considerable free radical scavenging capability.[2][3] The presence of citrate moieties on the surface of the nanoparticles is believed to contribute significantly to this activity.[2]

Quantitative Analysis of Antioxidant Activity

The following table summarizes the findings from various studies evaluating the antioxidant potential of silver citrate nanoparticles using common in vitro assays.

| Assay Type | Nanoparticle Concentration | % Inhibition / Activity | Reference |

| DPPH Radical Scavenging | >40 µM (example conc.) | >40% | [2][3] |

| ABTS Radical Scavenging | 100 µg/mL | 40.39% | [4] |

| ABTS Radical Scavenging | 1.6 mg/mL | 91.43% - 96.62% | [5] |

Note: The antioxidant capacity can vary significantly based on nanoparticle size, synthesis method, and assay conditions.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of silver citrate nanoparticles.[1][6]

1. Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH solution to a pale-yellow hydrazine (B178648) form is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1]

2. Reagents and Materials:

-

Silver Citrate Nanoparticle (AgNPs-CIT) solution of various concentrations.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

Positive Control (e.g., Ascorbic acid, BHT).[4]

-

96-well microplate.

-

Microplate reader.

3. Procedure:

-

Prepare a series of dilutions of the AgNPs-CIT solution in methanol.

-

In a 96-well plate, add 100 µL of each nanoparticle dilution to separate wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare blank wells for each nanoparticle concentration containing 100 µL of the nanoparticle solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution (corrected for the blank).

Experimental Workflow: Antioxidant Assays

References

- 1. A Brief Overview on Antioxidant Activity Determination of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver Citrate Nanoparticles Inhibit PMA-Induced TNFα Expression via Deactivation of NF-κB Activity in Human Cancer Cell-Lines, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

Methodological & Application

Application Notes and Protocols for Silver Nanoparticle Synthesis Using Silver Citrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing silver citrate-based chemistry. The methods outlined below are established procedures suitable for producing AgNPs with varying characteristics for a range of research and development applications.

Introduction

Silver nanoparticles are of significant interest in various scientific and biomedical fields due to their unique optical, electrical, and antimicrobial properties. The synthesis of AgNPs using citrate (B86180) as a reducing and capping agent is a widely adopted, simple, and effective method. In this approach, silver ions (Ag+) are reduced to silver atoms (Ag0), which then nucleate and grow into nanoparticles. The citrate ions adsorb onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation.

This document details three distinct protocols for AgNP synthesis:

-

Thermal Reduction of Silver Nitrate (B79036) with Trisodium (B8492382) Citrate: A classic and widely used method.

-

Chemical Reduction with Sodium Borohydride (B1222165) and Citrate Stabilization: A rapid synthesis method yielding small, relatively monodisperse nanoparticles.

-

Photochemical Synthesis using UV Irradiation: An alternative energy source for initiating the reduction reaction.

Comparative Data of Synthesis Protocols

The following table summarizes the key parameters and resulting nanoparticle characteristics for the detailed protocols.

| Parameter | Protocol 1: Thermal Reduction | Protocol 2: Chemical Reduction with NaBH4 | Protocol 3: Photochemical Synthesis |

| Silver Precursor | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) |

| Primary Reducing Agent | Trisodium Citrate | Sodium Borohydride (NaBH₄) | Trisodium Citrate (photo-activated) |

| Stabilizing/Capping Agent | Trisodium Citrate | Trisodium Citrate | Trisodium Citrate |

| Typical AgNO₃ Concentration | 1 mM | 1 mM | ~0.94 mM |

| Typical Citrate Concentration | 1% (w/v) | 0.01 M | 0.032 - 0.043 M |

| Additional Reagents | None | Sodium Hydroxide (B78521) (NaOH) | None |

| Energy Source | Heating (Boiling) | Room Temperature | UV Irradiation (e.g., 254 nm) |

| Reaction Time | ~15-60 minutes | < 10 minutes | 30-90 minutes |

| Typical Particle Size (Diameter) | 40-80 nm[1] | 10-40 nm[2] | 40-44 nm[3] |

| Characteristic Color Change | Colorless to yellowish-brown | Colorless to light yellow | Colorless to yellow |

| Instrumentation | Heating mantle, condenser | Stir plate | UV lamp, stir plate |

Experimental Workflow

The general workflow for the synthesis of silver nanoparticles via chemical reduction is depicted below. The specific parameters for each step will vary depending on the chosen protocol.

Caption: General workflow for silver nanoparticle synthesis.

Experimental Protocols

Protocol 1: Thermal Reduction of Silver Nitrate with Trisodium Citrate

This protocol is a widely used method for producing stable, yellowish-brown silver nanoparticle colloids. Trisodium citrate acts as both the reducing and capping agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Heating mantle with magnetic stirring

-

Round bottom flask

-

Condenser

-

Glassware (beakers, graduated cylinders)

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of silver nitrate in deionized water.

-

Prepare a 1% (w/v) solution of trisodium citrate in deionized water.

-

-

Synthesis:

-

Add 50 mL of the 1 mM silver nitrate solution to a 100 mL round bottom flask.

-

Place the flask in the heating mantle and bring the solution to a boil while stirring.

-

Once boiling, add 5 mL of the 1% trisodium citrate solution dropwise to the flask.

-

Continue heating and stirring the solution. A color change from colorless to a yellowish-brown indicates the formation of silver nanoparticles.

-

Maintain the solution at boiling for approximately 15 minutes to ensure the reaction is complete.

-

Remove the flask from the heating mantle and allow it to cool to room temperature while continuing to stir.

-

-

Characterization:

-

The formation of AgNPs can be confirmed by UV-Vis spectroscopy, with a characteristic surface plasmon resonance peak expected between 400-450 nm.[1]

-

The size and morphology of the nanoparticles can be determined using Transmission Electron Microscopy (TEM).

-

Protocol 2: Chemical Reduction with Sodium Borohydride and Citrate Stabilization

This method utilizes a strong reducing agent, sodium borohydride, for a rapid synthesis of smaller silver nanoparticles at room temperature.[4][5]

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stir plate and stir bar

-

Glassware (beakers, graduated cylinders, Erlenmeyer flask)

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of silver nitrate.

-

Prepare a 0.01 M solution of trisodium citrate.

-

Prepare a 0.01 M solution of sodium borohydride in 0.1 N NaOH. This solution should be freshly prepared and kept in an ice bath.[5]

-

-

Synthesis:

-

In an Erlenmeyer flask, combine 18.5 mL of deionized water, 0.5 mL of 0.01 M sodium citrate, and 0.5 mL of 0.01 M silver nitrate.[5]

-

Place the flask on a magnetic stir plate and stir gently at a low speed.

-

Slowly add 0.5 mL of the ice-cold 0.01 M sodium borohydride solution dropwise to the mixture.[5]

-

A rapid color change to light yellow should be observed, indicating the formation of silver nanoparticles.[4]

-

Continue stirring for an additional 5 minutes to ensure the reaction is complete.

-

-

Characterization:

-

Confirm the presence of AgNPs using UV-Vis spectroscopy.

-

Analyze the size and morphology of the nanoparticles using TEM.

-

Protocol 3: Photochemical Synthesis using UV Irradiation

This protocol offers an alternative to thermal or chemical reduction by using UV light to initiate the reduction of silver ions by citrate.[3]

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

UV lamp (e.g., 254 nm)

-

Magnetic stir plate and stir bar

-

Quartz or UV-transparent reaction vessel

-

Glassware (beakers, graduated cylinders)

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.029 M solution of silver nitrate.

-

Prepare a 0.032 M solution of trisodium citrate.

-

-

Synthesis:

-

In a quartz beaker, add 30 mL of the 0.032 M trisodium citrate solution.

-

While stirring, add 1 mL of the 0.029 M silver nitrate solution dropwise.[3]

-

Continue stirring for 10 minutes in the absence of UV light.

-

Place the reaction vessel under the UV lamp and irradiate while continuously stirring.

-

The solution will gradually change color to yellow, indicating the formation of silver nanoparticles.

-

Irradiate for a set period (e.g., 30-90 minutes) to control the extent of the reaction and nanoparticle size.[3]

-

-

Characterization:

-

Monitor the formation of AgNPs by taking aliquots at different time points and measuring their UV-Vis spectra.

-

Determine the final particle size and shape using TEM.

-

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of silver ion reduction by citrate under thermal or photochemical conditions.

Caption: Mechanism of citrate-mediated AgNP synthesis.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle silver nitrate with care as it can cause staining of the skin and is a corrosive substance.

-

Sodium borohydride is a strong reducing agent and should be handled in a well-ventilated area, away from moisture.

-

When using a UV lamp, ensure proper shielding to avoid exposure to harmful UV radiation.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing Using Silver Citrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver and its compounds have been utilized for centuries as potent antimicrobial agents due to their broad-spectrum activity against bacteria, fungi, and other microorganisms. Silver citrate (B86180) hydrate (B1144303) is a stable and versatile source of silver ions (Ag⁺), the active species responsible for its antimicrobial properties. These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of microorganisms to silver citrate hydrate using standard laboratory methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), determination of the Minimum Bactericidal Concentration (MBC), and the disk diffusion method.